6-Chloro-7-nitro-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-7-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities and applications in medicinal chemistry. The presence of both chloro and nitro substituents on the indazole ring enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-nitro-1H-indazole typically involves the nitration of 6-chloroindazole. One common method is the reaction of 6-chloroindazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is usually carried out at low temperatures to control the formation of byproducts .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-nitro-1H-indazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Reduction: 6-Chloro-7-amino-1H-indazole.
Substitution: Various substituted indazoles depending on the nucleophile used.
Scientific Research Applications
6-Chloro-7-nitro-1H-indazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: It serves as a probe to study enzyme inhibition and receptor binding due to its structural similarity to biologically active indazoles.
Material Science: It is explored for its potential use in the development of organic electronic materials.
Mechanism of Action
The mechanism of action of 6-Chloro-7-nitro-1H-indazole involves its interaction with specific molecular targets. For instance, nitroindazoles are known to inhibit nitric oxide synthase, an enzyme responsible for the production of nitric oxide. This inhibition can modulate various physiological processes, including inflammation and neurotransmission .
Comparison with Similar Compounds
Similar Compounds
6-Nitroindazole: Similar in structure but lacks the chloro substituent.
7-Nitroindazole: Similar but with the nitro group at a different position.
6-Chloroindazole: Lacks the nitro group.
Uniqueness
6-Chloro-7-nitro-1H-indazole is unique due to the presence of both chloro and nitro groups, which confer distinct reactivity and biological activity compared to its analogs .
Properties
CAS No. |
41926-08-3 |
---|---|
Molecular Formula |
C7H4ClN3O2 |
Molecular Weight |
197.58 g/mol |
IUPAC Name |
6-chloro-7-nitro-1H-indazole |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-2-1-4-3-9-10-6(4)7(5)11(12)13/h1-3H,(H,9,10) |
InChI Key |
JJILFDHWWZQMCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=NN2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.